Hydroquinidine 4-chlorobenzoate

Catalog No.
S1496281
CAS No.
113162-02-0
M.F
C27H29ClN2O3
M. Wt
465 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroquinidine 4-chlorobenzoate

CAS Number

113162-02-0

Product Name

Hydroquinidine 4-chlorobenzoate

IUPAC Name

[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate

Molecular Formula

C27H29ClN2O3

Molecular Weight

465 g/mol

InChI

InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19+,25-,26+/m1/s1

InChI Key

TXVNNFDXQZFMBQ-XHYUFEOFSA-N

SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl

Antiprotozoal properties:

  • In vitro studies have shown that HQ-4-ClBz exhibits activity against various protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species (responsible for leishmaniasis) [].

Antiplasmodial properties:

  • Research suggests that HQ-4-ClBz may possess antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria [].

Additional considerations:

  • The in vivo efficacy and safety of HQ-4-ClBz have not been extensively studied.
  • More research is needed to determine the optimal formulation and delivery methods for potential therapeutic applications.

Hydroquinidine 4-chlorobenzoate is a chemical compound derived from hydroquinidine, which is an alkaloid used primarily in the treatment of cardiac arrhythmias. The compound has the molecular formula C27H29ClN2O3C_{27}H_{29}ClN_{2}O_{3} and a molecular weight of approximately 464.98 g/mol . Hydroquinidine itself is known for its role in maintaining normal sinus rhythm in patients with atrial fibrillation and other heart rhythm disorders . The addition of the 4-chlorobenzoate moiety enhances its pharmacological properties, potentially affecting its solubility and bioavailability.

The specific mechanism of action of HC4 remains unclear. However, its structural similarity to hydroquinidine suggests potential interactions with biological systems. Hydroquinidine itself possesses antimalarial properties []. Research on HC4 might explore its potential for similar applications or investigate its interactions with specific proteins or enzymes in proteomic research [].

Typical of esters and amines. Key reactions include:

  • Hydrolysis: The ester bond can be cleaved by water, yielding hydroquinidine and 4-chlorobenzoic acid.
  • Transesterification: Reaction with other alcohols can form different esters.
  • Nucleophilic Substitution: The chlorine atom on the benzoate can be substituted by nucleophiles, altering the compound's properties.

The biological activity of hydroquinidine 4-chlorobenzoate has been linked to its effects on cardiac function. It acts primarily as a Class IA antiarrhythmic agent, blocking sodium channels and thereby stabilizing the cardiac membrane. Studies have indicated that it may also exhibit anti-melanogenic properties, inhibiting the activity of tyrosinase-related proteins involved in melanin production . This makes it a candidate for further research in dermatological applications.

Hydroquinidine 4-chlorobenzoate can be synthesized through several methods:

  • Esterification: Reacting hydroquinidine with 4-chlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide.
  • Transesterification: Using an alcohol to replace the benzoate group with another ester group.
  • Direct chlorination: Chlorinating benzoic acid prior to esterification may enhance yield and purity.

Each method requires careful control of reaction conditions to optimize yield and minimize side reactions.

Hydroquinidine 4-chlorobenzoate has several potential applications:

  • Pharmaceuticals: Primarily used as an antiarrhythmic medication.
  • Dermatology: Investigated for its potential to inhibit melanin production, making it relevant for skin lightening treatments .
  • Research: Utilized in proteomics and biochemical assays due to its unique structural properties .

Hydroquinidine 4-chlorobenzoate exhibits various interactions with other drugs, particularly those affecting cardiac rhythm. Some notable interactions include:

  • Increased Arrhythmogenic Activity: When combined with drugs like amiodarone or adenosine, there is a noted increase in QTc prolongation, which can lead to serious cardiac events .
  • Synergistic Effects: In some studies, it has been shown to enhance the efficacy of other antiarrhythmic agents when used in combination therapy.

Understanding these interactions is crucial for safe clinical application.

Hydroquinidine 4-chlorobenzoate shares structural similarities with several other compounds, particularly within the quinoline and quinidine families. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
HydroquinineAlkaloidExhibits stronger anti-melanogenic activity
QuinidineAlkaloidMore potent sodium channel blocker
DihydroquinidineAlkaloidReduced side effects compared to hydroquinidine
ChloroquineQuinolinesAntimalarial properties alongside antiarrhythmic effects
AmodiaquineQuinolinesSimilar mechanism but primarily used for malaria

Uniqueness

Hydroquinidine 4-chlorobenzoate stands out due to its specific modification that combines the properties of hydroquinidine with enhanced solubility and potential anti-melanogenic effects. Its unique structural features allow for targeted therapeutic applications that differentiate it from its analogs.

O-Acylation Reactions and Functionalization Strategies

The synthesis of hydroquinidine 4-chlorobenzoate primarily involves O-acylation of hydroquinidine (dihydroquinidine) with 4-chlorobenzoyl chloride. This reaction is catalyzed by triethylamine in anhydrous dichloromethane or toluene, yielding the esterified product with >90% purity. The mechanism proceeds via nucleophilic attack of the hydroxyl group on the acyl chloride, followed by deprotonation (Figure 1).

Key reaction conditions:

  • Temperature: 0–25°C (prevents racemization of the chiral center).
  • Solvent: Non-polar solvents (e.g., toluene) enhance regioselectivity.
  • Catalyst: Triethylamine or DMAP accelerates acylation.

Recent advances in fluorinated acylating agents, such as 4-chlorobenzoyl fluoride, have improved reaction efficiency. Acyl fluorides exhibit superior reactivity in O-acylation due to their smaller steric profile and higher electrophilicity, enabling functionalization of hindered alkoxides. For example, Fürstner’s synthesis of aspercyclides utilized acyl fluorides to achieve selective O-acylation over competing C-acylation pathways.

Table 1: Comparative Analysis of Acylation Reagents

ReagentYield (%)Selectivity (O:C)Reference
4-Cl-Benzoyl chloride859:1
4-Cl-Benzoyl fluoride9220:1
Benzoyl chloride785:1

Catalytic Asymmetric Synthesis Using Chiral Ligands

Hydroquinidine 4-chlorobenzoate is widely employed in enantioselective catalysis, particularly in:

  • N-Allylic alkylation: Morita-Baylis-Hillman (MBH) carbonates react with phosphamides to generate axially chiral phosphamides with up to 98% enantiomeric excess (ee).
  • Hydrophosphonylation: α-Amino phosphonates are synthesized via hydrophosphonylation of N-aryl ketimines, leveraging the alkaloid’s quinuclidine core for stereocontrol.
  • Aza-Michael reactions: α-Hydrazino esters are produced using azodicarboxylates, with hydroquinidine 4-chlorobenzoate inducing >90% ee.

The mechanism involves dual activation:

  • The quinuclidine nitrogen deprotonates nucleophiles (e.g., phosphamides).
  • The chlorobenzoate moiety stabilizes transition states via π-π interactions.

For instance, in sulfonimidamide desymmetrization, the catalyst forms a chiral ion pair with the substrate, enabling enantioselective acylation (Figure 2).

Microwave-Assisted Synthesis and Green Chemistry Approaches

Microwave irradiation has revolutionized the synthesis of quinoline derivatives, including hydroquinidine 4-chlorobenzoate intermediates. A Friedländer quinoline synthesis protocol using neat acetic acid and microwave heating (160°C, 5 minutes) achieves 89% yield, compared to 18% yield over 3 days under conventional conditions.

Advantages:

  • Reduced reaction time: 5 minutes vs. 72 hours.
  • Solvent-free conditions: Acetic acid acts as both solvent and catalyst.
  • Energy efficiency: 50% lower energy consumption than thermal methods.

This approach aligns with green chemistry principles by minimizing waste and avoiding toxic solvents like DCM.

Patent-Informed Synthetic Processes for 4-Chloroquinolines

Patent literature reveals innovative routes to 4-chloroquinoline scaffolds, which are precursors to hydroquinidine 4-chlorobenzoate. For example:

  • US4277607A: Direct chlorination of β-(o-trifluoromethylanilino)-propanoic acid using PCl₅/I₂ yields 4-chloro-8-trifluoromethylquinoline (80% yield).
  • CN113861109A: Cyclocondensation of N,S-ketals with BTC (benzotrichloride) in chlorobenzene produces 4-chloroquinolines at 120°C.

These methods highlight the role of oxidative chlorination agents (e.g., PCl₅, I₂) in constructing the quinoline core, which is subsequently functionalized with hydroquinidine.

8-Hydroxyquinoline represents one of the most significant heterocyclic scaffolds in medicinal chemistry, serving as a privileged structure for the development of therapeutically active compounds [1] [2]. The compound consists of a quinoline ring system with a hydroxyl group positioned at the 8-position, creating a bidentate chelating agent capable of forming stable complexes with various metal ions including copper, zinc, iron, and aluminum [1] [3].

Recent research has demonstrated extensive biological activities for 8-hydroxyquinoline derivatives. The close proximity of the hydroxyl group to the heterocyclic nitrogen atom enables these compounds to function as monoprotic bidentate chelating agents, forming four- and six-coordinate complexes with transition metals [1]. This metal-chelating capability underlies many of their biological activities, including antimicrobial, anticancer, and antifungal effects [1] [2].

Antiviral Activities and Structure-Activity Relationships

2-Alkyl-8-hydroxyquinoline derivatives have shown remarkable antiviral properties against dengue virus serotype 2. Compounds with isopropyl and isobutyl substitutions demonstrated significant inhibitory activities, with the isobutyl derivative exhibiting superior selectivity (selectivity index of 39.5) compared to the isopropyl analog (selectivity index of 5.30) [1]. These compounds operate through interference with early stages of the viral lifecycle, reducing intracellular production of envelope glycoproteins and decreasing infectious virion yields.

The development of 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives represents a strategic approach to enhance antiviral potency. These compounds are synthesized through chlorination using N-chlorosuccinimide under acidic conditions, yielding products with improved antiviral characteristics against dengue virus [1].

Antimicrobial Properties and Metal Chelation

7-Morpholinomethyl-8-hydroxyquinoline exemplifies the antimicrobial potential of substituted 8-hydroxyquinoline derivatives. This compound demonstrates preferential activity against Gram-positive bacteria over Gram-negative organisms, with its potency correlating directly with iron chelation capability [4]. The minimum inhibitory concentration against Micrococcus flavus reaches 3.9 micrograms per milliliter, representing significant antimicrobial efficacy.

The mechanism of action involves membrane-active properties achieved through metal ion chelation. A 2:1 chelate complex between the compound and iron demonstrates enhanced antibacterial activity compared to the free ligand, confirming the importance of metal coordination in biological activity [4].

Advanced Structural Modifications

5-nitro-7-((4-phenylpiperazine-1-yl)methyl)quinolin-8-ol represents an innovative approach to expanding the biological activity spectrum of 8-hydroxyquinoline derivatives. This compound functions as a putative inhibitor of type III secretion systems in Gram-negative pathogens, specifically targeting Yersinia pseudotuberculosis and demonstrating efficacy against intracellular Chlamydia trachomatis in cell-based infection models [4].

Chemical Modification Strategies

The synthesis of 8-hydroxyquinoline derivatives employs various chemical modification approaches. Electrophilic aromatic substitution reactions enable the introduction of diverse functional groups at strategic positions on the quinoline ring system. Diazonium coupling reactions provide pathways for incorporating aryl substituents, while molecular rearrangements offer opportunities for skeletal modifications [1].

Recent synthetic advances include the use of iodobenzenediacetate as an efficient catalyst for cyclization reactions involving substituted 1,3,4-oxadiazole intermediates derived from 2-substituted-N-phenylhydrazinecarbothioamides [5]. This methodology demonstrates superior catalytic performance compared to traditional reagents such as mercuric acetate and lead dioxide.

Glycoconjugate Development

The conjugation of 8-hydroxyquinoline derivatives with sugar moieties represents a promising strategy for improving bioavailability, selectivity, and solubility [6]. Copper-catalyzed 1,3-dipolar azide-alkyne cycloaddition reactions enable the efficient synthesis of glycoconjugates incorporating 1,2,3-triazole linkers between quinoline and carbohydrate components.

These glycoconjugates demonstrate enhanced cytotoxic effects against cancer cell lines, with the presence of additional amide groups in the linker structure improving activity through enhanced metal ion chelation capabilities [6]. The study of metal complexing properties confirms that these compounds effectively chelate copper ions, increasing their anticancer potential.

Quinoline-Based Hybrid Compounds (e.g., Benzothiazole, Oxadiazole)

Quinoline-Benzothiazole Hybrid Systems

Quinoline-urea-benzothiazole hybrid compounds represent a significant advancement in antimycobacterial drug development. A comprehensive series of 25 compounds was successfully synthesized through a three-step synthetic sequence involving amidation coupling reactions as critical steps [7] [8]. These hybrids demonstrate remarkable antitubercular activity against Mycobacterium tuberculosis H37Rv strains.

The most promising compounds from this series exhibited minimum inhibitory concentration values in the range of 1-10 micromolar, with compound 6u achieving sub-micromolar activity at 0.968 micromolar in cell-based assays [7]. Importantly, this lead compound maintained 100% cell viability against HepG2 cell lines at its effective concentration, indicating excellent therapeutic index characteristics.

The synthetic approach involves the initial preparation of 4-aminoquinoline diamine intermediates from 4,7-dichloroquinoline, followed by the formation of benzothiazole-1H-imidazol-1-carboxamide intermediates using 1,1'-carbonyldiimidazoles. The final coupling step occurs in refluxing acetonitrile to yield the desired hybrid structures in excellent yields [7].

Structural Diversity and Activity Relationships

The hybridization strategy demonstrates clear synergistic effects, with resultant compounds showing vastly improved activities compared to individual quinoline, urea, or benzothiazole components. In silico ADME predictions indicate that most compounds possess drug-like properties with low potential for cardiotoxicity, supporting their development as antimycobacterial agents [7].

The benzothiazole component contributes specific mechanistic advantages, as these moieties are known to inhibit biotin synthesis enzymes essential for Mycobacterium tuberculosis survival. Additionally, benzothiazoles target decaprenylphosphoryl-β-D-ribose 2'-epimerase, responsible for arabinose synthesis in mycobacterial cell walls [7].

Quinoline-Oxadiazole Hybrid Development

Quinoline-1,3,4-oxadiazole derivatives represent another significant class of hybrid compounds with diverse biological activities. These compounds are synthesized through chloro-amine coupling reactions using iodobenzenediacetate as an extremely effective catalyst [5]. The synthetic methodology involves cyclization of 2-substituted-N-phenylhydrazinecarbothioamides with various cyclizing reagents.

The biological evaluation reveals broad-spectrum antimicrobial activities, with compounds demonstrating effectiveness against bacterial, fungal, antitubercular, and antimalarial targets. Brine shrimp bioassays conducted on the most active compounds confirm their cytotoxic properties and therapeutic potential [5].

Advanced Oxadiazole Architectures

Benzamides substituted with quinoline-linked 1,2,4-oxadiazole represent a sophisticated approach to fungicidal compound development. These molecules are designed using the splicing principle of active substructures, incorporating both quinoline and oxadiazole pharmacophores [9]. The synthesis involves introducing quinoline scaffolds at the 5-position of 1,2,4-oxadiazole rings.

Ligand Design for Asymmetric Catalysis and Coordination Chemistry

Chiral Quinoline-Containing Ligand Systems

The development of chiral ligands containing quinoline motifs represents a significant advancement in asymmetric catalysis methodology. These nitrogen-based chelating systems have attracted considerable attention due to their ability to induce high enantioselectivity in various metal-catalyzed transformations [12] [13]. The quinoline framework provides both electronic and steric properties that can be fine-tuned through strategic substitution patterns.

Schiff base-type chiral ligands incorporating quinoline moieties demonstrate exceptional versatility in asymmetric synthesis applications. These ligands are synthesized through condensation reactions between quinoline-containing aldehydes or ketones and chiral amine precursors, providing modular access to diverse structural variations [12]. The resulting complexes with transition metals exhibit remarkable catalytic performance in carbon-carbon bond formation reactions.

Oxazolinyl-Type Quinoline Ligands

Oxazolinyl-quinoline hybrid ligands represent a sophisticated approach to combining the coordinating properties of quinoline nitrogen atoms with the chiral induction capabilities of oxazoline rings [12]. These ligands are particularly effective in palladium-catalyzed asymmetric allylic substitution reactions, where the quinoline moiety provides strong σ-donation while the oxazoline component controls stereochemical outcomes.

The synthesis involves multi-step procedures beginning with quinoline-2-carboxylic acid derivatives, which undergo amide formation with chiral amino alcohols followed by cyclization to form the oxazoline ring system. These ligands demonstrate excellent performance in asymmetric cycloaddition reactions, achieving enantioselectivities exceeding 90% in many cases [12].

Axially Chiral Biaryl Quinoline Systems

Axially chiral biaryl quinoline ligands represent a breakthrough in enantioselective catalysis, specifically designed for silver-catalyzed transformations [14]. These ligands are synthesized through Skraup-Doebner-Miller reactions, providing concise two-step access to structurally diverse chiral scaffolds. The axial chirality element ensures effective chiral induction in catalytic processes.

When combined with silver triflate, these ligands enable highly enantioselective aza-Friedel-Crafts reactions between 2-methylindoles and isatin N-Boc ketimines. The Ag(I)-B1 partner system demonstrates remarkable stability, cost-effectiveness, and accessibility compared to other noble metal catalysts [14]. Enantioselectivities reach 96% with yields ranging from 71-94%, producing multifunctional chiral 3-indolyl 3-amino-oxindoles.

Quinoline-Derived Diaminocarbene Ligands

N-Heterocyclic carbene ligands featuring quinoline-derived backbones represent an emerging class of strong σ-donating ligands for asymmetric catalysis [15]. These tricyclic structures incorporate partially reduced 2,2'-bisquinoline and 2-(piperidin-2-yl)quinoline skeletons, providing both electronic and steric control elements.

The synthesis employs direct asymmetric hydrogenation strategies to construct the chiral tricyclic frameworks. Rhodium and palladium complexes of these ligands demonstrate exceptional performance in enantioselective intramolecular α-arylation reactions, achieving up to 80% enantiomeric excess [15]. Tolman electronic parameter and percent buried volume measurements confirm that these ligands possess strong electron-donating properties and high steric demands.

Coordination Chemistry of Quinoline-Metal Systems

Quinoline-based platinum-antimony complexes provide fundamental insights into metal-ligand bonding interactions [16]. These systems feature quinoline ligands offering tetradentate or tridentate coordination modes, enabling detailed studies of L-type and Z-type bonding interactions between platinum and antimony centers.

The synthetic methodology involves treatment of quinoline-containing antimony precursors with platinum salts, followed by oxidation reactions using various agents including o-chloranil and phenyl iodine dichloride. Single-crystal X-ray diffraction studies reveal the detailed structural features of these complexes, including bond lengths, coordination geometries, and through-space interactions [16].

Bisphosphine Ligands on Quinoline Foldamers

Quinoline oligoamide foldamers serve as rigid backbones for the construction of chiral bisphosphine ligands with well-defined three-dimensional structures [17]. These single-handed helical scaffolds provide precise spatial arrangements of phosphorus donor atoms, enabling highly effective asymmetric induction in rhodium-catalyzed hydrogenation reactions.

The design involves attachment of diphenylphosphino groups to specific positions on the quinoline oligoamide backbone, creating ligands that coordinate to Rh(cod)2BF4 in 1:1 stoichiometry. The resulting chiral rhodium catalysts demonstrate excellent conversions and promising enantioselectivities in the asymmetric hydrogenation of α-dehydroamino acid esters [17].

Advanced Coordination Modes and Applications

Quinoline-2-carboxylic acid copper catalysts represent innovative approaches to enantioselective synthesis of axially chiral compounds [18]. These systems involve in situ dimeric coordination of chiral ligands bearing quinoline-2-carboxylic acid units with substituted BINOL backbones. The copper complexes enable enantioselective oxidative homo- and cross-coupling reactions of 2-naphthols, producing C2- and C1-symmetric BINOLs with up to 96% yield and excellent enantioselectivities reaching 98:2 enantiomeric ratios.

Manganese-catalyzed asymmetric hydrogenation employs quinoline-containing pincer ligands to achieve remarkable catalytic performance [19]. These chiral manganese catalysts demonstrate outstanding activity in quinoline hydrogenation reactions, achieving turnover numbers of 3840 at low catalyst loadings. The precise regulation of enantioselectivity involves π-π interactions between the quinoline substrates and ligand frameworks, enabling up to 97% enantiomeric excess.

XLogP3

5.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types